2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol
Overview
Description
2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Properties of Benzimidazole Derivatives
Benzimidazole derivatives, including compounds structurally related to 2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol, have been extensively studied for their diverse chemical and biological properties. The compound falls within the broader class of benzimidazoles, which are known for their significant roles in various branches of chemistry, including the synthesis of complex compounds and exploration of their spectroscopic, magnetic, and biological activities. The research highlights the importance of understanding the preparation procedures, properties, and potential applications of these compounds in creating new materials with desired functions (Boča, Jameson, & Linert, 2011).
Medicinal Perspectives of Benzimidazole Derivatives
In the realm of medicinal chemistry, benzimidazole derivatives are recognized as crucial pharmacophores due to their wide range of pharmacological functions. These include antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory activities, among others. The versatility of the benzimidazole core, through modifications and reactions like the Mannich reaction, provides a high degree of variety beneficial for developing new therapeutic agents with increased efficacy and lower toxicity. This adaptability underscores the significance of benzimidazole derivatives in medicine, emphasizing the need for ongoing synthesis and biological activity exploration (Vasuki et al., 2021).
Conversion to Central Nervous System Acting Drugs
Benzimidazole derivatives have also been explored for their potential conversion into more potent central nervous system (CNS) acting drugs. The research indicates that modifications and synthesis of benzimidazole, among other azoles, could lead to compounds with significant CNS activity, potentially addressing the increasing incidence of challenging new CNS diseases. This area of study highlights the possibility of developing new therapeutic strategies based on benzimidazole chemistry for CNS disorders (Saganuwan, 2020).
Therapeutic Potential of Benzimidazole
The therapeutic potential of benzimidazole compounds extends across a wide range of biological activities, making them critical scaffolds in the development of new therapeutic agents. Their presence in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS stimulant/depressant agents underscores their importance in drug discovery and development. This breadth of application demonstrates the significant role benzimidazoles play in the pharmaceutical industry, driving further research and synthesis of benzimidazole-based compounds (Babbar, Swikriti, & Arora, 2020).
Properties
IUPAC Name |
2-(2-imino-3-methylbenzimidazol-1-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-12-8-4-2-3-5-9(8)13(6-7-14)10(12)11/h2-5,11,14H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUARHYOXQCMGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=N)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354016 | |
Record name | 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109753-47-1 | |
Record name | 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.